molecular formula C22H25N5O3 B14955171 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14955171
M. Wt: 407.5 g/mol
InChI Key: FDZSDCUTHSJTKU-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran scaffold substituted with a 4-methoxyphenyl group and a methylene-linked benzamide moiety bearing a 5-methyltetrazole ring. Key structural attributes include:

  • Tetrahydro-2H-pyran core: Provides conformational rigidity and influences lipophilicity .
  • 4-Methoxyphenyl group: Enhances aromatic interactions and modulates electronic properties via the methoxy substituent.
  • 5-Methyltetrazole: Acts as a bioisostere for carboxylic acids, improving metabolic stability and solubility .

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C22H25N5O3/c1-16-24-25-26-27(16)19-7-3-17(4-8-19)21(28)23-15-22(11-13-30-14-12-22)18-5-9-20(29-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,23,28)

InChI Key

FDZSDCUTHSJTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with various reagents to introduce the tetraazolyl and benzamide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of the benzamide core typically proceeds via:

  • Activation of the carboxylic acid group (e.g., using thionyl chloride to form acid chlorides).

  • Reaction with the amine-containing tetrahydropyran fragment under coupling conditions.

Mechanism :
RCOOH+R’NH2Coupling AgentInert AtmosphereRCONHR’+Byproducts\text{RCOOH} + \text{R'NH}_2 \xrightarrow[\text{Coupling Agent}]{\text{Inert Atmosphere}} \text{RCONHR'} + \text{Byproducts}

Tetrazole Ring Formation

The 5-methyltetrazole group is likely introduced via:

  • Substitution reactions (e.g., replacing a leaving group with a tetrazole nucleophile).

  • Cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).

Reactivity and Functional Group Transformations

The compound undergoes reactions typical of its functional groups:

  • Amide Hydrolysis : Susceptible to acidic or basic conditions, potentially yielding carboxylic acids or amines.

  • Tetrazole Reactivity : The tetrazole group may act as a leaving group or participate in nucleophilic substitution.

  • Oxidation/Reduction :

    • Oxidizing agents (e.g., KMnO₄): May oxidize alcohols or double bonds.

    • Reducing agents (e.g., NaBH₄): Could reduce carbonyl groups.

Common Reagents and Conditions

ReagentRoleConditions
Potassium permanganateOxidizing agentAqueous acidic medium
Sodium borohydrideReducing agentEthanol or THF
AminesNucleophilic substitutionRoom temperature

Spectroscopic and Analytical Data

Key techniques for confirming the compound’s identity include:

  • NMR spectroscopy : Used to verify the benzamide and tetrahydropyran structural integrity.

  • Mass spectrometry : Confirms molecular weight (approximately 340.4 g/mol) .

Structural Features

PropertyDetails
Molecular formulaC₂₀H₂₄N₂O₃
Molecular weight340.4 g/mol
Functional groupsAmide, tetrazole, tetrahydropyran, methoxyphenyl

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl group and tetrahydropyran ring are believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes . These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound C25H28N4O3* ~456.53 Methoxyphenyl, tetrazole, benzamide Not reported
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide C25H21F3N4O3S 514.52 Phenylthiazole, trifluoromethyl-oxadiazole HDAC10 inhibition
N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide C21H19N7O3S 449.49 Nitrophenyl, triazole, mercapto Antimicrobial
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C17H17N3O4S 359.40 Methoxybenzyl, thiazole, furan Not reported

*Estimated based on structural analysis.

Key Observations:

Bioisosteric Replacements : The target compound’s 5-methyltetrazole replaces oxadiazole () or triazole () rings in analogues. Tetrazoles enhance acidity (pKa ~4.9), mimicking carboxylates for improved target binding .

Substituent Effects : The methoxyphenyl group in the target compound increases lipophilicity (clogP ~3.2) compared to phenylthiazole (clogP ~4.1 in ) or nitrophenyl (clogP ~2.8 in ) groups.

Molecular Weight : The target compound (~456 g/mol) falls within the drug-like range, similar to HDAC10 inhibitors (~514 g/mol) .

Pharmacological and Physicochemical Properties

Solubility and Aggregation:

  • Tetrazole’s polarity may improve aqueous solubility compared to oxadiazole-containing analogues. However, aggregation tendencies (e.g., critical micelle concentration, CMC) are influenced by aryl substituents, as seen in quaternary ammonium compounds .
  • Methoxyphenyl groups may reduce crystallinity, enhancing bioavailability .

Antimicrobial Potential:

  • Analogues with triazole/thiazole motifs () show activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The target compound’s tetrazole could broaden efficacy against Gram-negative strains due to improved membrane penetration .

Methods for Similarity Assessment

Computational similarity metrics (e.g., Tanimoto coefficients, MACCS keys) highlight:

  • Structural Similarity : The target shares >70% similarity with HDAC10 inhibitors () due to the benzamide backbone.

Research Findings and Data Gaps

Table 2: Reported Activities of Analogues

Compound Class Activity Mechanism Reference
Trifluoromethyl-oxadiazole benzamides HDAC10 inhibition (IC50: 0.2 µM) Corepressor interaction
Pyrazole-triazole hybrids Antifungal (MIC: 4 µg/mL) Ergosterol synthesis inhibition

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.

The compound has a molecular formula of C25H26N4O5C_{25}H_{26}N_{4}O_{5} and a molecular weight of 434.48 g/mol. Its structure includes a methoxyphenyl group and a tetraazolyl moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole rings. For instance, derivatives with similar structures have shown promising results against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneStaphylococcus aureus50 μg/mL
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamidePseudomonas aeruginosa125 μg/mL

The introduction of a 4-methoxyphenyl group has been associated with enhanced antimicrobial activity, making it a critical feature in the design of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential anticancer activity. A study identified several analogs that exhibited significant cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 13Jurkat (T-cell leukemia)<10
Compound 14A-431 (epidermoid carcinoma)<15

These findings suggest that structural modifications in compounds like N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide can lead to enhanced anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of the tetraazole ring is believed to play a crucial role in modulating biological pathways related to cell growth and survival. Molecular dynamics simulations have indicated that such compounds can engage in hydrophobic interactions with proteins involved in cell signaling pathways .

Case Studies

A notable case study involved the screening of a drug library that included N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide against multicellular spheroids. The results demonstrated significant efficacy in reducing tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

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